
Bis(diphenylphosphanyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(diphenylphosphanyl)methanone is an organophosphorus compound with the chemical formula ( \text{CH}_2(\text{PPh}_2)_2 ). It is a white crystalline powder that is used primarily as a ligand in inorganic and organometallic chemistry. This compound is known for its ability to form chelating complexes with metals, making it a valuable tool in various chemical reactions and processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Bis(diphenylphosphanyl)methanone can be synthesized through the reaction of sodium diphenylphosphide with dichloromethane. The reaction proceeds as follows :
[ \text{Ph}_3\text{P} + 2 \text{Na} \rightarrow \text{Ph}_2\text{PNa} + \text{NaPh} ] [ 2 \text{NaPPh}_2 + \text{CH}_2\text{Cl}_2 \rightarrow \text{Ph}_2\text{PCH}_2\text{PPh}_2 + 2 \text{NaCl} ]
The methylene group in this compound is mildly acidic, and the ligand can be oxidized to form corresponding oxides and sulfides .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Bis(diphenylphosphanyl)methanone undergoes various types of chemical reactions, including:
Oxidation: The ligand can be oxidized to form oxides and sulfides.
Reduction: It can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its ligands are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include sodium diphenylphosphide, dichloromethane, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
Major products formed from reactions involving this compound include chelated metal complexes, oxidized phosphine derivatives, and substituted phosphine compounds .
Scientific Research Applications
Bis(diphenylphosphanyl)methanone has a wide range of scientific research applications, including:
Chemistry: Used as a ligand in the synthesis of metal complexes and catalysts.
Biology: Employed in studies involving metal-ligand interactions and enzyme mimetics.
Medicine: Investigated for potential use in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of bis(diphenylphosphanyl)methanone involves its ability to form stable chelating complexes with metal ions. The compound’s two phosphorus donor atoms can coordinate with metal centers, forming a four-membered ring structure. This chelation enhances the stability and reactivity of the metal complexes, making them useful in various catalytic and synthetic applications .
Comparison with Similar Compounds
Similar Compounds
Bis(diphenylphosphino)methane: Similar in structure but with different reactivity and applications.
Triphenylphosphine: A common ligand with one phosphorus donor atom, used in various catalytic processes.
1,2-Bis(diphenylphosphino)ethane: Another chelating ligand with a different backbone structure, offering different coordination properties.
Uniqueness
Bis(diphenylphosphanyl)methanone is unique due to its specific chelating ability, forming stable four-membered ring complexes with metals. This property makes it particularly valuable in the synthesis of bimetallic complexes and in catalytic applications where stability and reactivity are crucial .
Properties
Molecular Formula |
C25H20OP2 |
|---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
bis(diphenylphosphanyl)methanone |
InChI |
InChI=1S/C25H20OP2/c26-25(27(21-13-5-1-6-14-21)22-15-7-2-8-16-22)28(23-17-9-3-10-18-23)24-19-11-4-12-20-24/h1-20H |
InChI Key |
NPAZDBMSYUOKIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(=O)P(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


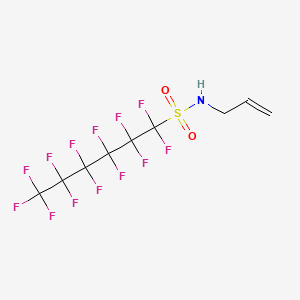

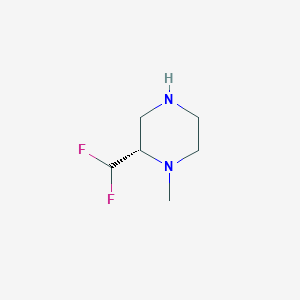
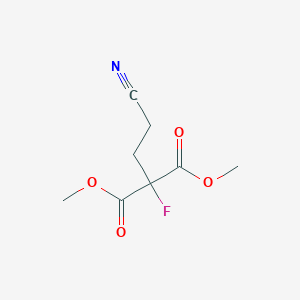
![N-(2,4-dimethylphenyl)-2-[4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]piperazin-1-yl]acetamide](/img/structure/B12841694.png)

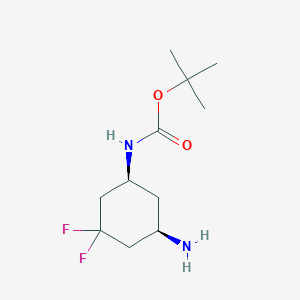
![7-Chloro-3H-[1,2,3]triazolo[4,5-d]pyrimidine phosphate](/img/structure/B12841704.png)
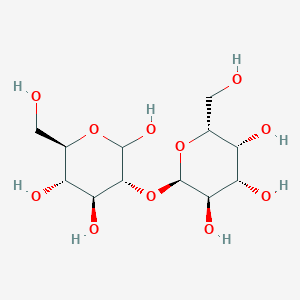
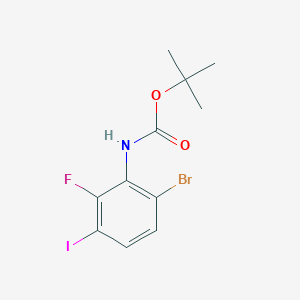


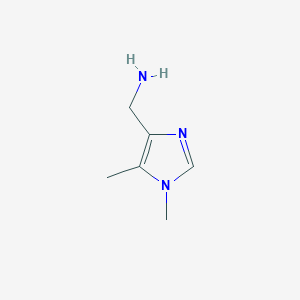
![N,N-di(propan-2-yl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16-pentaen-13-amine](/img/structure/B12841735.png)
